molecular formula C6H4F3N3O4S B13148432 4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide

4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide

Cat. No.: B13148432
M. Wt: 271.18 g/mol
InChI Key: XTPUIOPTTNCPAC-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction parameters, such as temperature and residence time, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of sulfonamide derivatives .

Scientific Research Applications

4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The difluoromethyl and sulfonamide groups are known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Properties

Molecular Formula

C6H4F3N3O4S

Molecular Weight

271.18 g/mol

IUPAC Name

4-(difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide

InChI

InChI=1S/C6H4F3N3O4S/c7-4-2(5(8)9)1-3(17(10,15)16)11-6(4)12(13)14/h1,5H,(H2,10,15,16)

InChI Key

XTPUIOPTTNCPAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1S(=O)(=O)N)[N+](=O)[O-])F)C(F)F

Origin of Product

United States

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